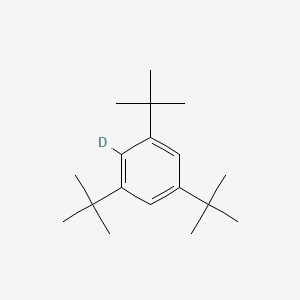
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the reaction of 4-methyl-4-phenylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine . This protection-deprotection mechanism is crucial in multi-step organic synthesis to prevent unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Used in metal-catalyzed cross-coupling reactions.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a Boc-protected amine. This structure provides stability and reactivity that are advantageous in various synthetic applications .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-13(14(19)20)17(4,11-18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20) |
InChI Key |
NVWYNCMLRCKPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


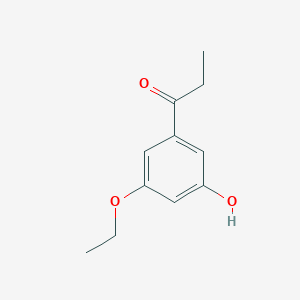
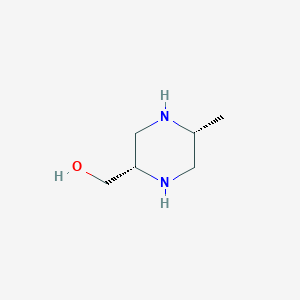
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
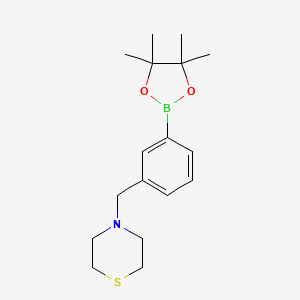


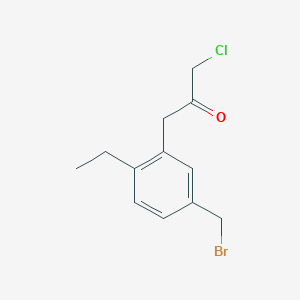

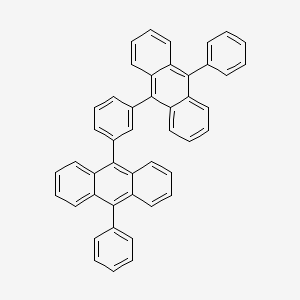


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

